Potassium trifluoro(2-(2-methoxyethoxy)ethyl)borate
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Overview
Description
Potassium trifluoro(2-(2-methoxyethoxy)ethyl)borate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-(2-methoxyethoxy)ethyl)borate typically involves the reaction of boronic acids with potassium hydrogen fluoride (KHF2) in the presence of a suitable solvent such as acetone and water . The reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroborate salt. The mixture is stirred for a specific period, and the solvents are removed under reduced pressure to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors equipped with stirring mechanisms, temperature control, and efficient solvent removal systems. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-(2-methoxyethoxy)ethyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boronic acid derivatives.
Reduction: It can be reduced to form borane derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). The reactions are typically carried out under mild conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound include various boronic acid derivatives, borane complexes, and substituted organoboron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Potassium trifluoro(2-(2-methoxyethoxy)ethyl)borate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of potassium trifluoro(2-(2-methoxyethoxy)ethyl)borate involves its role as a boron source in various chemical reactions. In the Suzuki–Miyaura coupling, the compound undergoes transmetalation with palladium complexes, leading to the formation of carbon-carbon bonds. The trifluoroborate group acts as a stable and reactive intermediate, facilitating the transfer of boron to the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to potassium trifluoro(2-(2-methoxyethoxy)ethyl)borate include other potassium trifluoroborates, such as potassium trifluoroborate, potassium phenyltrifluoroborate, and potassium vinyltrifluoroborate .
Uniqueness
This compound is unique due to its enhanced stability and reactivity compared to other trifluoroborates. Its specific structure allows for efficient participation in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C5H11BF3KO2 |
---|---|
Molecular Weight |
210.05 g/mol |
IUPAC Name |
potassium;trifluoro-[2-(2-methoxyethoxy)ethyl]boranuide |
InChI |
InChI=1S/C5H11BF3O2.K/c1-10-4-5-11-3-2-6(7,8)9;/h2-5H2,1H3;/q-1;+1 |
InChI Key |
AVFLBRUTNVDXCT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCOCCOC)(F)(F)F.[K+] |
Origin of Product |
United States |
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